molecular formula C22H21ClN4O2 B12365017 5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide

5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12365017
M. Wt: 408.9 g/mol
InChI Key: IOJAPRVYOPUKQU-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

The synthesis of 5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide involves multiple steps, starting with the preparation of the benzimidazole and benzofuran intermediates. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) or bromine (Br2).

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific functional groups targeted during the process .

Scientific Research Applications

5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in the desired therapeutic effect. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Compared to other similar compounds, 5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    Imidazole derivatives: Known for their broad range of biological activities.

    Benzofuran derivatives: Recognized for their potential in medicinal chemistry.

    Pyrrolidine derivatives: Valued for their versatility in drug discovery.

This compound’s uniqueness lies in its ability to combine these features into a single molecule, offering a multifaceted approach to scientific research and therapeutic development.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21ClN4O2/c23-16-7-8-19-15(13-16)14-20(29-19)21(28)25-22-24-17-5-1-2-6-18(17)27(22)12-11-26-9-3-4-10-26/h1-2,5-8,13-14H,3-4,9-12H2,(H,24,25,28)

InChI Key

IOJAPRVYOPUKQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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